4,7-Difluoro-2-methyl-6-trifluoromethyl-2,3-benzofuran-3-carboxylic acid ethyl ester
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Overview
Description
4,7-Difluoro-2-methyl-6-trifluoromethyl-2,3-benzofuran-3-carboxylic acid ethyl ester is a complex organic compound characterized by its benzofuran core structure with multiple fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-2-methyl-6-trifluoromethyl-2,3-benzofuran-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the benzofuran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like halides or organometallic reagents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4,7-Difluoro-2-methyl-6-trifluoromethyl-2,3-benzofuran-3-carboxylic acid ethyl ester may be studied for its potential biological activities. It could be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its fluorine atoms may enhance the biological activity and stability of drug molecules.
Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,7-Difluoro-2-methyl-6-trifluoromethyl-2,3-benzofuran-3-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2,3-Benzofuran-3-carboxylic acid ethyl ester: Similar core structure but lacks fluorine atoms.
4,7-Difluoro-2-methyl-2,3-benzofuran-3-carboxylic acid ethyl ester: Similar but with a different position of fluorine atoms.
6-Trifluoromethyl-2,3-benzofuran-3-carboxylic acid ethyl ester: Similar but with a different position of the trifluoromethyl group.
Uniqueness: 4,7-Difluoro-2-methyl-6-trifluoromethyl-2,3-benzofuran-3-carboxylic acid ethyl ester is unique due to the specific arrangement and number of fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4,7-difluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5O3/c1-3-20-12(19)8-5(2)21-11-9(8)7(14)4-6(10(11)15)13(16,17)18/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNUTTJTNLPSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C(=CC(=C12)F)C(F)(F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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